molecular formula C9H12N2O B13657382 4-Isopropylnicotinamide

4-Isopropylnicotinamide

Cat. No.: B13657382
M. Wt: 164.20 g/mol
InChI Key: JUQVPJMSBFLGKU-UHFFFAOYSA-N
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Description

4-Isopropylnicotinamide is a derivative of nicotinamide, characterized by the presence of an isopropyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylnicotinamide typically involves the reaction of 4-chloronicotinamide with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Reduced amides.

    Substitution: Various substituted nicotinamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Isopropylnicotinamide involves its interaction with various molecular targets, including enzymes and receptors. It is known to influence pathways related to NAD+ metabolism, which plays a crucial role in cellular energy production and DNA repair. By modulating these pathways, this compound can exert effects such as enhancing cellular resilience to stress and promoting cell survival.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which lacks the isopropyl group.

    Isonicotinamide: An isomer with the carboxamide group in a different position.

    Nicotinic Acid: A precursor in the biosynthesis of NAD+.

Uniqueness: 4-Isopropylnicotinamide stands out due to its unique structural modification, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets more effectively than its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-5-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

JUQVPJMSBFLGKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=O)N

Origin of Product

United States

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